Curcumanolide A

Description

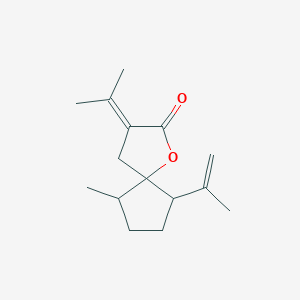

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

97550-04-4 |

|---|---|

Formule moléculaire |

C15H22O2 |

Poids moléculaire |

234.33 g/mol |

Nom IUPAC |

6-methyl-3-propan-2-ylidene-9-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-2-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-15(17-14(12)16)11(5)6-7-13(15)10(3)4/h11,13H,3,6-8H2,1-2,4-5H3 |

Clé InChI |

KHOTZHZBHNDKOB-UHFFFAOYSA-N |

SMILES |

CC1CCC(C12CC(=C(C)C)C(=O)O2)C(=C)C |

SMILES canonique |

CC1CCC(C12CC(=C(C)C)C(=O)O2)C(=C)C |

Synonymes |

curcumanolide A |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Curcumanolide a

Botanical Sources and Distribution in Curcuma Species

Curcumanolide A is a natural product found in plants belonging to the genus Curcuma, which is part of the ginger family, Zingiberaceae. ontosight.ainih.gov Specifically, it has been reported in the rhizomes of several Curcuma species. Key botanical sources include Curcuma zedoaria (zedoary) and Curcuma heyneana. nih.govresearchgate.netresearchgate.netum.edu.myresearchgate.net While Curcuma longa (turmeric) is well-known for its curcuminoid content, this compound is a sesquiterpenoid and distinct from the diarylheptanoid curcuminoids like curcumin (B1669340). wikipedia.orgcore.ac.uk Studies on the chemical composition of Curcuma heyneana have indicated that this compound is one of the main constituents in its essential oil and chloroform (B151607) extract. um.edu.my

Research on the distribution of compounds within Curcuma species highlights the variability of phytochemical profiles across different species. core.ac.ukresearchgate.net For instance, while curcumin is a major compound in Curcuma longa and Curcuma zanthorrhiza, demethoxycurcumin (B1670235) is prevalent in Curcuma mangga and Curcuma heyneana. amegroups.org this compound, along with Curcumanolide B and curcumenone (B9321), has been isolated from the dried rhizome of Curcuma zedoaria. researchgate.netresearchgate.net

Advanced Extraction and Isolation Techniques for Natural Products

The extraction of natural products from plant matrices involves separating desired compounds from complex mixtures. Traditional methods like maceration and Soxhlet extraction have been used historically, but they can be time-consuming and may lead to the degradation of sensitive compounds due to prolonged exposure to heat and oxygen. nih.govgoogle.com

Advanced extraction techniques aim to improve efficiency, reduce extraction time, and minimize solvent usage while preserving the integrity of the target compounds. These include techniques such as pressurized liquid extraction (PLE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). nih.govgoogle.comresearchgate.netnih.gov While specific applications of these advanced methods for the sole extraction of this compound are not extensively detailed in the provided context, these techniques are broadly applied to isolate various bioactive compounds, including terpenoids, from plant sources. nih.govgoogle.comnih.govnih.govresearchgate.net For example, SFE has been explored for the extraction of diterpenoids from other plants, demonstrating its potential for isolating specific compound classes. nih.gov The selection of the appropriate extraction method and solvent is crucial and depends on the plant species, the specific plant part used, and the chemical properties of the target compound. researchgate.net

Chromatographic and Spectroscopic Approaches in Isolation Studies

Following extraction, various chromatographic and spectroscopic techniques are employed for the isolation, purification, and identification of natural products like this compound. researchgate.netedubirdie.comresearchgate.net

Chromatographic methods are essential for separating components from complex plant extracts based on their differential distribution between a stationary phase and a mobile phase. ksu.edu.sauomus.edu.iq Common chromatographic techniques used in natural product isolation include column chromatography (such as silica (B1680970) gel and reversed-phase C18 column chromatography), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). edubirdie.comresearchgate.netksu.edu.sauomus.edu.iqmdpi.com Preparative chromatography, including preparative HPLC, is often used to isolate larger quantities of a specific compound for further analysis or research. rotachrom.comchromatographyonline.com The isolation of this compound and other sesquiterpenoids from Curcuma species has been achieved using column chromatography, often involving silica gel as the stationary phase and various solvent systems. um.edu.myresearchgate.net

Spectroscopic methods are indispensable for the structural elucidation and identification of isolated compounds. Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provide detailed information about the molecular structure, functional groups, and connectivity of a compound. um.edu.mynih.govresearchgate.netmdpi.comazooptics.comsu.se The structures of this compound and other related sesquiterpenoids isolated from Curcuma species have been elucidated through extensive spectral analysis using these methods. researchgate.netum.edu.myresearchgate.net Comparing the obtained spectral data with reported literature values is a standard practice for confirming the identity of known compounds. um.edu.my

Biosynthetic Pathways of Curcumanolide a

Overview of Terpenoid Biosynthesis in Plants

Terpenoids, also known as isoprenoids, constitute a vast and diverse class of natural products derived from five-carbon isoprene (B109036) units. mdpi.comkegg.jp In plants, the biosynthesis of these fundamental isoprene units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs primarily through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. kegg.jptandfonline.comnih.govresearchgate.netresearchgate.net

The MVA pathway is localized in the cytosol and mitochondria of eukaryotic cells and is the primary source of precursors for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. kegg.jpresearchgate.netresearchgate.net This pathway begins with acetyl-CoA and involves a series of enzymatic reactions to produce IPP and DMAPP.

The MEP pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, operates in the plastids of plants and prokaryotes. kegg.jptandfonline.comnih.govresearchgate.net It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials to synthesize IPP and DMAPP. nih.govresearchgate.net The MEP pathway predominantly supplies the precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), tetraterpenes (C40), and some sesquiterpenes, as well as the phytol (B49457) tail of chlorophyll (B73375) and carotenoids. kegg.jpnih.govresearchgate.net

Although compartmentalized, the MVA and MEP pathways are not entirely independent and can exhibit metabolic crosstalk, where intermediates are exchanged between the cytosol and plastids. tandfonline.com

Precursor Incorporation and Enzymatic Transformations

The universal five-carbon precursors, IPP and DMAPP, are condensed head-to-tail by prenyltransferase enzymes to form longer-chain prenyl diphosphates, which serve as the direct precursors for different classes of terpenoids. mdpi.comkegg.jpmdpi.com

For sesquiterpenes like Curcumanolide A, the key fifteen-carbon precursor is farnesyl diphosphate (FPP). kegg.jpmdpi.commdpi.com FPP is formed by the sequential condensation of DMAPP with two molecules of IPP, catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP, C10), followed by the addition of another IPP molecule catalyzed by farnesyl diphosphate synthase (FPPS). kegg.jpmdpi.com

The structural diversity of terpenoids arises from the action of terpene synthase (TPS) enzymes. kegg.jptandfonline.commdpi.commdpi.complos.orgplos.org These enzymes catalyze the cyclization and rearrangement of the linear prenyl diphosphate precursors (like FPP for sesquiterpenes) to generate a wide array of cyclic and acyclic hydrocarbon skeletons. kegg.jpmdpi.com Following the initial cyclization by a terpene synthase, further structural modifications, including oxidation, reduction, hydroxylation, methylation, and glycosylation, are carried out by various modifying enzymes, such as cytochrome P450 monooxygenases and reductases, to yield the final functionalized terpenoid compounds. mdpi.commdpi.com

Key Enzymes and Gene Clusters Involved in Related Curcuma Terpenoid Biosynthesis

While this compound is a sesquiterpenoid, and curcuminoids are diarylheptanoids derived from different biosynthetic routes (phenylpropanoid and polyketide pathways), research in Curcuma species has identified enzymes and gene clusters involved in terpenoid biosynthesis relevant to compounds found in these plants. frontiersin.orgresearchgate.netnih.gov

Key enzymes in the upstream MVA and MEP pathways, such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) in the MVA pathway and DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) in the MEP pathway, play crucial roles in regulating the flux of precursors into terpenoid biosynthesis. tandfonline.comresearchgate.netplos.org

Terpene synthases (TPS) are particularly important as they dictate the final carbon skeleton of the terpenoid. Studies in Curcuma species, such as Curcuma longa and Curcuma alismatifolia, have identified a significant number of TPS genes. plos.orgnih.govfrontiersin.org For instance, the genome assembly of Curcuma alismatifolia revealed 77 TPS genes, some of which are organized in gene clusters on various chromosomes. nih.govfrontiersin.org These gene clusters and the diversity of TPS enzymes contribute to the wide variety of terpenoids produced by Curcuma plants. plos.orgnih.govfrontiersin.org Functional characterization of TPS enzymes from Curcuma species has led to the identification of synthases responsible for producing specific sesquiterpenes like α-zingiberene and β-sesquiphellandrene, which are precursors to other compounds found in turmeric. plos.org

Transcriptome analysis in Curcuma wenyujin has also shown that genes involved in the terpene backbone biosynthesis pathway, including those encoding enzymes like DXS, DXR, and HMGR, are responsive to elicitors like methyl jasmonate, indicating their role in regulating terpene production. plos.org Seventeen different TPS genes in C. wenyujin showed differential expression upon treatment, further highlighting the enzymatic complexity in controlling terpenoid profiles. plos.org

Hypothesized Steps in this compound Biosynthesis

Based on the general principles of sesquiterpene biosynthesis and the chemical structure of this compound, a hypothesized biosynthetic pathway can be outlined, although the specific enzymatic steps and intermediate compounds leading to its unique spiro and lactone structure in plants are not fully elucidated in the available literature.

FPP Formation: The biosynthesis likely begins with the formation of farnesyl diphosphate (FPP), primarily through the cytosolic MVA pathway in Curcuma species, as is typical for sesquiterpenes. kegg.jpresearchgate.netresearchgate.netmdpi.com

Initial Cyclization: FPP is then cyclized by a specific sesquiterpene synthase. The structure of this compound suggests the involvement of an enzyme that catalyzes a complex cyclization or rearrangement of FPP to form the core spiro[4.4]nonane skeleton with the attached isopropenyl and isopropylidene groups. This step is catalyzed by a dedicated terpene synthase, which dictates the basic carbon framework. kegg.jpmdpi.commdpi.com

Lactone Ring Formation: The formation of the γ-lactone ring in this compound requires oxidative steps. This likely involves hydroxylation of a carbon atom followed by oxidation of the hydroxyl group to a carboxylic acid, and subsequent intramolecular esterification with another hydroxyl group to form the cyclic ester (lactone). Enzymes such as cytochrome P450 monooxygenases are commonly involved in hydroxylation and oxidative steps in terpenoid biosynthesis. mdpi.commdpi.com

Further Modifications: Additional enzymatic modifications, such as isomerizations or further oxidation/reduction reactions, may be required to introduce or modify the double bonds and functional groups present in the final this compound structure.

The precise sequence of cyclization and oxidation events, as well as the specific terpene synthase and modifying enzymes involved in the biosynthesis of this compound in Curcuma plants, remain areas requiring further dedicated research and enzymatic characterization.

Chemical Synthesis Strategies for Curcumanolide a and Its Analogs

Total Synthesis Approaches to Racemic Curcumanolide A

Racemic total synthesis provides access to a mixture of enantiomers of this compound. An early racemic synthesis was reported starting from homogeranyl cyanide. acs.orgresearchgate.netoup.com

Strategic Disconnections and Retrosynthetic Analysis

In the racemic synthesis reported by Kato et al., a retrosynthetic analysis suggests that the spirolactone core of this compound could be accessed from a precursor containing the necessary carbon skeleton and functionalities that can be cyclized and rearranged to form the spirocenter and the lactone ring. acs.org One approach involved preparing the molecule from homogeranyl cyanide. researchgate.netoup.comoup.com

Key Synthetic Transformations and Methodological Innovations (e.g., Br+-induced cyclization, ring contraction)

The sequence involved converting homogeranyl cyanide to bishomogeranyl acetate (B1210297) through hydrolysis, reduction, and acetylation. oup.com Subsequently, cyclization of bishomogeranyl acetate using 2,4,4,6-tetrabromocyclohex-2,5-dienone (TBCO) in acetonitrile (B52724), followed by ring contraction with silver acetate, yielded a key cyclopentene (B43876) intermediate. oup.com This intermediate underwent hydroboration, oxidation, and oxidative cyclization to form a hydroxy lactone. oup.com Dehydration of the hydroxy lactone afforded a spirolactone precursor, which was then converted to racemic this compound through condensation with acetone (B3395972) and subsequent dehydration. oup.com

Enantioselective Synthesis of Optically Active this compound

Enantioselective synthesis aims to produce a specific enantiomer of this compound, which is crucial for studying its biological activity as natural products often exhibit stereospecific effects. The absolute configuration of (-)-curcumanolide A has been determined as 5R,6S,9S. acs.orgacs.org

Chiral Pool Approaches

One strategy for the enantioselective synthesis of natural products, including this compound, utilizes the chiral pool, employing enantiopure starting materials derived from natural sources. researchgate.netmdpi.com An enantiospecific synthesis of this compound has been achieved starting from (-)-carvone, a readily accessible chiral cyclopentane (B165970) derivative. acs.orgresearchgate.net

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other. cardiff.ac.ukntu.edu.sg The synthesis of (-)-curcumanolide A has been achieved through approaches utilizing asymmetric catalysis. nih.govacs.orgnih.gov One such approach involves a catalytic, asymmetric nucleophile (Lewis base)-catalyzed aldol-lactonization (NCAL) process. nih.govacs.orgnih.gov This method can lead to the formation of complex spirocyclic structures found in this compound. acs.org

Enzymatic Biotransformations in Stereoselective Synthesis (e.g., lipase-catalyzed transesterification)

Enzymatic biotransformations, particularly using lipases, have proven effective for achieving high stereoselectivity in organic synthesis. acs.orgresearchgate.netfigshare.comjst.go.jp An enantioselective synthesis of (-)-curcumanolide A has been reported using enzymatic transesterification of a meso-spirodiol intermediate. acs.orgacs.orgresearchgate.netfigshare.comcapes.gov.br

Studies have shown that lipases can catalyze the asymmetric transesterification of meso-diols and hydrolysis of meso-diacetates to yield chiral intermediates. acs.orgresearchgate.netfigshare.com For the synthesis of (-)-curcumanolide A, Pseudomonas fluorescens lipase (B570770) (PFL) catalyzed transesterification of a meso-spirodiol afforded a monoacetate intermediate with high enantiomeric excess ( > 99% ee). acs.orgresearchgate.netfigshare.comcapes.gov.br This optically active intermediate was then used in a formal synthesis of (-)-curcumanolide A. acs.orgcapes.gov.br The transesterification of the meso-diol in vinyl acetate using PFL proceeded smoothly, yielding the monoacetate in 48% yield and 94% ee. acs.org Optimizing the solvent system to n-octane-vinyl acetate (3:1) further improved the enantiomeric purity, providing the monoacetate in 56% yield with >99% ee. acs.org

The retrosynthetic analysis for this enzymatic approach involved preparing this compound from a known intermediate diol, which could be obtained from chiral monoacetates. acs.orgacs.org These chiral monoacetates, in turn, could be accessed from a meso-diacetate by enzymatic hydrolysis or a meso-diol by enzymatic transesterification. acs.orgacs.org The meso-spirodiol substrate for the enzymatic reaction was prepared stereoselectively via π-face selective Grignard addition to norbornanone. acs.orgacs.orgfigshare.com

Data from enzymatic transesterification studies:

| Lipase Source | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Pseudomonas fluorescens | meso-Spirodiol | Vinyl acetate | 48 | 94 |

| Pseudomonas fluorescens | meso-Spirodiol | n-Octane-vinyl acetate (3:1) | 56 | >99 |

Synthetic Routes to this compound Derivatives and Analogs

Synthetic efforts towards this compound and its analogs have explored various chemical routes, including both racemic and enantioselective approaches. These strategies often involve the construction of the spirocyclic system and the introduction of the necessary functional groups and stereochemistry.

One racemic synthesis of this compound was achieved in 11 steps starting from homogeranyl cyanide. This route utilized a Br+-induced cyclization followed by a ring contraction method to construct the spirocyclic core. oup.com Another approach involved the synthesis from homogeranyl cyanide, proceeding through intermediates such as bishomogeranyl acetate. Key steps included cyclization with 2,4,4,6-tetrabromocyclohex-2,5-dienone (TBCO) and subsequent ring contraction with silver acetate. oup.com Regioselective hydroboration and oxidative cyclization were also employed in this synthesis. oup.com

Enantioselective syntheses have also been developed to obtain specific stereoisomers of this compound. An enantioselective synthesis of (−)-Curcumanolide A was reported using enzymatic transesterification of a meso-spirodiol intermediate. figshare.comcapes.gov.brresearchgate.net This method involved the stereoselective preparation of the meso-spirodiol and spirodiacetate using π-face selective Grignard addition to norbornanone. capes.gov.brresearchgate.net Pseudomonas fluorescens lipase-catalyzed transesterification of the meso-diol yielded a monoacetate with high enantiomeric excess (>99% ee), which served as an intermediate for the formal synthesis of (−)-Curcumanolide A. figshare.comcapes.gov.brresearchgate.netacs.org

Another enantiospecific synthesis of this compound was achieved starting from a chiral cyclopentane derivative readily accessible from (−)-carvone. This route unambiguously determined the absolute configuration of this compound. rsc.org

Romo's group has also reported an asymmetric, divergent route to (−)-Curcumanolide A and (−)-Curcumalactone from a common spirocycle intermediate. This synthesis utilized scalable ammonium (B1175870) enolate organocatalysis and involved a key dyotropic rearrangement of a fused bis-lactone (B144190) intermediate. nih.govacs.org The enantioselective total synthesis of (−)-Curcumanolide A was accomplished in 11 steps using this method. nih.gov

Data on selected synthetic approaches to this compound:

| Synthetic Approach | Starting Material | Key Steps | Number of Steps | Stereochemistry | Reference |

| Racemic Synthesis | Homogeranyl cyanide | Br+-induced cyclization, Ring contraction | 11 | Racemic | oup.comoup.com |

| Enantioselective Synthesis (Enzymatic) | meso-Spirodiol | Enzymatic transesterification | Not specified | Enantioselective | figshare.comcapes.gov.brresearchgate.net |

| Enantiospecific Synthesis | Chiral cyclopentane derivative (from (−)-carvone) | Not specified | Not specified | Enantioselective | rsc.org |

| Asymmetric Divergent Synthesis (Romo) | Common spirocycle | Ammonium enolate organocatalysis, Dyotropic rearrangement | 11 | Enantioselective | nih.govacs.org |

Structure-Guided Design of Novel Compounds

While specific detailed examples of structure-guided design solely for this compound analogs are not extensively detailed in the provided search results, the broader field of natural product synthesis and analog development often employs structure-guided principles. This involves understanding the core scaffold and functional groups of the natural product to design modifications that may enhance desired properties or explore new chemical space. The spirocyclic γ-lactone feature of this compound is a key structural element that can guide the design of analogs. u-tokyo.ac.jp The synthesis of analogs with modified spirocyclic systems or variations in the appended isopropylidene and isopropenyl groups would fall under this category. The development of divergent synthetic routes, such as the one yielding both this compound and Curcumalactone from a common intermediate, exemplifies how understanding the core structure can lead to the design of related analogs. nih.gov

Diversification Strategies and Scaffold Modifications

Diversification strategies and scaffold modifications are crucial for generating a library of compounds based on a natural product like this compound. These strategies aim to create structural variations to explore the relationship between chemical structure and biological activity.

For this compound, diversification could involve modifying the existing functional groups, altering the stereochemistry, or changing the spirocyclic scaffold itself. While direct examples specific to this compound's scaffold modifications are limited in the search results, the concept of scaffold diversification is a recognized strategy in natural product chemistry to generate diverse small molecules. nih.govnih.govpharm.ai This can involve modifying existing rings, creating new ring systems, or introducing different substituents.

The synthesis of eudesmane-type sesquiterpenes from Curcuma phaeocaulis, including a nitrogen-containing derivative, demonstrates the potential for structural diversity within sesquiterpenoids from Curcuma species, which could inspire diversification strategies for this compound. researchgate.net The isolation of new spirocyclic curcumanolides with a [4.4.0] spirocyclic system from Curcuma heyneana also highlights the natural diversity of this scaffold. mdpi.com

Diversification of natural products can involve combining techniques like site-selective C-H oxidation with ring expansion reactions to access novel polycyclic scaffolds. nih.gov While this specific method hasn't been explicitly linked to this compound in the search results, it represents a powerful strategy for scaffold modification that could potentially be applied.

Data on scaffold modifications and diversification strategies (general examples relevant to natural products):

| Strategy | Description | Application (General Natural Products) | Potential Relevance to this compound | Reference |

| Modification of Functional Groups | Chemical reactions to alter existing hydroxyl, carbonyl, or alkene groups. | Widely applied in natural product chemistry (e.g., curcumin (B1669340) analogs). nih.govmdpi.com | Modification of the lactone, alkene, or isopropylidene/isopropenyl groups. | Implied |

| Alteration of Stereochemistry | Synthesis of different enantiomers or diastereomers. | Achieved through asymmetric synthesis or resolution methods. | Enantioselective synthesis of (−)-Curcumanolide A. figshare.comcapes.gov.brresearchgate.net | figshare.comcapes.gov.brresearchgate.net |

| Scaffold Modification/Ring Manipulation | Altering the ring system, including expansion, contraction, or rearrangement. | Used to generate diverse polycyclic structures. nih.gov | Modification of the spiro[4.4]nonane core. | nih.gov |

| Introduction of New Heteroatoms | Incorporating atoms like nitrogen or sulfur into the scaffold. | Demonstrated in the synthesis of nitrogen-containing sesquiterpenes. researchgate.net | Synthesis of heteroatom-containing this compound analogs. | researchgate.net |

Spectroscopic and Diffraction Based Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the connectivity of atoms and their local electronic environments within a molecule uq.edu.auhyphadiscovery.com. For complex natural products like Curcumanolide A, advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for complete structural assignment and, importantly, for determining stereochemistry hyphadiscovery.comnih.gov.

Standard NMR experiments for structure elucidation typically include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) hyphadiscovery.comnd.edu. These experiments help establish the carbon-carbon and carbon-hydrogen frameworks and identify functional groups sydney.edu.au.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can aid in piecing together structural subunits uq.edu.ausydney.edu.aunelsonlabs.com. For this compound (C₁₅H₂₂O₂), MS data would confirm the molecular formula and provide a molecular ion peak at m/z 234.16199 Da (monoisotopic mass) uni.lu.

Different ionization techniques can be employed in MS. Soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used for organic molecules, typically yielding protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adducts uni.lunih.gov. Harder ionization techniques like Electron Ionization (EI) can induce more fragmentation, providing characteristic fragment ions that help in identifying substructures sydney.edu.aunelsonlabs.com.

Tandem mass spectrometry (MS/MS) experiments, where a selected molecular ion or fragment ion is further fragmented and analyzed, are powerful for obtaining detailed structural information nelsonlabs.comnih.gov. By analyzing the fragmentation pathways, researchers can deduce the connectivity of atoms and the presence of specific functional groups within the molecule nelsonlabs.com. Predicted collision cross-section values from MS data can also provide information about the molecule's three-dimensional structure uni.lu.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid, including the absolute stereochemistry of chiral centers uq.edu.auwikipedia.orglibretexts.organton-paar.com. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice wikipedia.organton-paar.com. The resulting diffraction pattern is then analyzed to produce an electron density map, from which the positions of atoms and their connectivity can be determined wikipedia.org.

For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray crystallography anton-paar.com. If a suitable crystal can be grown, X-ray diffraction data would provide unambiguous information about the bond lengths, bond angles, and torsional angles, thereby defining the complete 3D structure and confirming the relative and absolute configurations of all stereogenic centers wikipedia.organton-paar.com. While the provided search results mention X-ray crystallography as a technique for structure determination in general and in the context of related compounds or synthetic approaches uq.edu.aucrelux.com, a specific report on the X-ray crystal structure of this compound was not found within the search results.

Computational Chemistry Approaches for Conformation and Stereochemistry

Computational chemistry methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, are increasingly used to complement experimental spectroscopic and diffraction data in structural elucidation windows.netunibo.itchemrxiv.org. These methods can help in understanding the conformational preferences of a molecule and in predicting spectroscopic parameters, which can then be compared with experimental data to validate proposed structures and stereochemical assignments windows.netunibo.it.

For this compound, computational chemistry could be used to explore different possible conformations and evaluate their relative stabilities washington.eduunibo.it. This is particularly useful for flexible molecules or when experimental data alone are insufficient to fully define the preferred spatial arrangement of atoms windows.netchemrxiv.org. Computational methods can also be used to calculate properties like NMR chemical shifts or coupling constants for different stereoisomers or conformers, aiding in the assignment of experimental NMR signals and the determination of stereochemistry unibo.it. Furthermore, computational approaches can assist in interpreting experimental data, such as predicting fragmentation pathways in mass spectrometry or simulating diffraction patterns for comparison with experimental X-ray data nelsonlabs.comwikipedia.org. The interplay between computational and experimental methods provides a more comprehensive understanding of the molecular structure and stereochemistry windows.net.

Molecular Mechanisms of Action of Curcumanolide a

Modulation of Specific Intracellular Signaling Pathways

There is currently insufficient scientific literature available to detail the specific modulatory effects of Curcumanolide A on intracellular signaling pathways.

Investigation of Inflammatory Cascade Regulation

No specific studies investigating the regulation of the inflammatory cascade by this compound were identified. Research on related compounds like curcumin (B1669340) shows modulation of pathways involving nuclear factor-kappa B (NF-κB), but this cannot be directly attributed to this compound without specific experimental evidence.

Cellular Growth and Proliferation Pathway Interactions

Detailed research findings on the interaction of this compound with cellular growth and proliferation pathways are not available in the current scientific literature. While curcumin has been shown to affect pathways involving STAT3 and MAPK, similar studies on this compound are lacking.

Oxidative Stress Response Modulations

The specific mechanisms by which this compound modulates oxidative stress responses have not been elucidated in published research. Studies on other curcuminoids suggest potential antioxidant activity and interaction with pathways like Nrf2, but these findings are not specific to this compound.

Identification and Characterization of Molecular Targets

Specific molecular targets of this compound have not been extensively identified or characterized in the available scientific literature.

Enzyme Inhibition and Activation Studies

There is a lack of specific studies focusing on the inhibitory or activatory effects of this compound on various enzymes.

Receptor Binding and Ligand-Target Interactions

Specific data from receptor binding assays or detailed studies on the ligand-target interactions of this compound are not available in the public domain. Molecular docking studies for this specific compound are also not prevalent.

Lack of Scientific Data on this compound Impedes Detailed Analysis of Cellular Effects

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific molecular mechanisms of This compound , particularly concerning its direct cellular effects on apoptosis induction and cell cycle arrest. While related compounds from the Curcuma genus, such as curcumin and curcumol (B1669341), have been extensively studied for their anticancer properties, specific research detailing the activity of this compound in these areas is not presently available in the reviewed scientific literature.

The initial intent was to provide a detailed analysis of this compound's impact on cellular model systems, focusing on apoptosis and cell cycle regulation. This would have included comprehensive data on its influence on key proteins and pathways involved in programmed cell death and cell division. However, the absence of specific studies on this compound prevents a scientifically accurate and detailed discussion as outlined.

Research on other compounds from the Curcuma genus has shown a variety of cellular effects. For instance, curcumin has been widely documented to induce apoptosis through both intrinsic and extrinsic pathways and to cause cell cycle arrest at different phases, depending on the cancer cell type. Similarly, curcumol has been noted to induce cell cycle arrest. These findings highlight the potential of compounds from this genus in cancer research.

Unfortunately, without dedicated studies on this compound, any discussion of its specific molecular mechanisms would be speculative and would not meet the standards of scientific accuracy. Further research is required to isolate and characterize the bioactivities of this compound to determine if it shares the pro-apoptotic and cell cycle-inhibiting properties of other well-studied curcuminoids and sesquiterpenoids from Curcuma species.

Until such research is conducted and published, a detailed and authoritative article on the molecular mechanisms and cellular effects of this compound, as requested, cannot be generated.

Advanced Analytical Methodologies in Curcumanolide a Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purity assessment, and quantification of compounds like Curcumanolide A in complex mixtures, such as plant extracts. nih.govcsic.essigmaaldrich.com The principle involves separating components based on their differential interactions with a stationary phase as they are carried through by a mobile phase. tamilnadutesthouse.com

In the context of Curcuma species, HPLC with UV-Vis spectroscopic detection, often utilizing a diode array detector (DAD), is a common approach for analyzing curcuminoids and related molecules. csic.es While much of the literature focuses on curcuminoids like curcumin (B1669340), demethoxycurcumin (B1670235), and bisdemethoxycurcumin, the methodology is applicable to other sesquiterpenoids such as this compound. csic.essigmaaldrich.comnih.govresearchgate.net

HPLC methods for Curcuma extracts typically involve reversed-phase columns, such as C18, and gradient elution with mobile phases composed of water and organic solvents like acetonitrile (B52724) or methanol, often acidified with formic acid or acetic acid. csic.essigmaaldrich.comnih.govresearchgate.net Detection is commonly performed in the UV-Vis range, although specific wavelengths are often optimized for the compounds of interest. For curcuminoids, detection at 420 nm is typical due to their strong absorbance in this region. csic.es For sesquiterpenoids like this compound, detection wavelengths may vary depending on their specific chromophores.

HPLC is crucial for monitoring the purity of isolated compounds during purification processes. nih.gov Analytical TLC is often used in conjunction with HPLC to monitor the separation and purity of fractions. nih.gov Furthermore, validated HPLC methods allow for the accurate quantification of individual components within an extract. nih.govresearchgate.netresearchgate.net

Research findings demonstrate the effectiveness of HPLC in separating and quantifying components in Curcuma extracts. For instance, studies on Curcuma longa and Curcuma rhizoma have utilized HPLC to determine the levels of various curcuminoids and sesquiterpenes. csic.esnih.govresearchgate.net The reproducibility and accuracy of HPLC methods are critical for reliable quantitative analysis. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is an analytical technique particularly well-suited for the separation and analysis of volatile and semi-volatile compounds. tamilnadutesthouse.com In the study of natural products like those from the Curcuma genus, GC, often coupled with Mass Spectrometry (GC-MS), is employed to profile the volatile metabolites present in essential oils and extracts. um.edu.myresearchgate.netscience.govresearchgate.net

The principle of GC involves vaporizing a sample and separating the components based on their boiling points and interactions with a stationary phase within a heated column, carried by an inert gas. tamilnadutesthouse.com GC-MS adds the dimension of mass analysis, allowing for the identification of separated compounds based on their mass spectra. um.edu.myresearchgate.netresearchgate.net

While this compound is a sesquiterpene lactone, which may have lower volatility compared to some monoterpenes or simpler sesquiterpenes, GC-MS has been used in the analysis of Curcuma extracts where curcumanolides are present. um.edu.myresearchgate.net Studies profiling the essential oil composition of Curcuma heyneana, for example, have identified curcumanolide among other sesquiterpenoids using capillary GC and GC/MS. um.edu.myresearchgate.net

Research on Curcuma species has utilized GC-MS to identify a range of volatile compounds, including various sesquiterpenoids. um.edu.myresearchgate.netscience.gov The technique is sensitive and accurate for detecting and quantifying components in complex volatile mixtures. tamilnadutesthouse.com

Data from GC-MS analysis of Curcuma heyneana essential oil has shown the relative percentages of various sesquiterpenoids, including curcumanolide. um.edu.myresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. kemdikbud.go.idnih.gov This technique is indispensable for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the study of many natural products, including this compound, in complex biological or botanical matrices. kemdikbud.go.id

LC-MS allows for the separation of numerous metabolites within an extract and provides detailed information about their molecular weight and fragmentation patterns, facilitating their identification. kemdikbud.go.idnih.gov Different types of mass analyzers (e.g., quadrupole, time-of-flight, orbitrap) and ionization techniques (e.g., electrospray ionization, ESI) can be coupled with LC to enhance sensitivity and selectivity. kemdikbud.go.idmdpi.com

In Curcuma research, LC-MS has been widely applied for the comprehensive profiling of metabolites, including curcuminoids and sesquiterpenoids. nih.govresearchgate.netkemdikbud.go.idmdpi.com This technique is particularly useful for analyzing extracts where a wide range of compounds with varying polarities are present. kemdikbud.go.id LC-MS can identify predicted metabolite compounds from the Curcuma genus based on their ion masses and fragmentation patterns. kemdikbud.go.idmdpi.com

LC-MS/MS, which involves tandem mass spectrometry, provides even more detailed structural information through the fragmentation of selected ions. nih.gov This is valuable for confirming the identity of compounds. A validated LC-MS/MS method, for instance, has been developed for the quantitative analysis of curcumin in biological matrices, demonstrating the sensitivity and accuracy achievable with this technique. nih.gov

Research findings highlight the utility of LC-MS in identifying and quantifying metabolites in Curcuma extracts. Studies have used LC-MS fingerprinting combined with chemometrics to identify metabolite content in Curcuma aeruginosa. kemdikbud.go.id LC-MS has also been used in conjunction with other spectroscopic techniques for the identification of chemical components from Curcuma zedoaria. nih.gov

Predicted LC-MS/MS spectra for this compound are available in databases, providing theoretical fragmentation patterns that can aid in experimental identification. hmdb.ca

Spectroscopic Techniques for Interaction Studies (e.g., UV, IR, Fluorescence)

Spectroscopic techniques such as Ultraviolet-Visible (UV), Infrared (IR), and Fluorescence spectroscopy provide valuable information about the structural features of this compound and can be used to study its interactions with other molecules.

UV-Vis spectroscopy measures the absorption of light in the UV and visible regions, providing information about the presence of chromophores (groups of atoms that absorb light) within the molecule. nih.govescholarship.org This technique is often used in conjunction with HPLC for detection. nih.govcsic.esescholarship.org The UV spectrum of this compound would reveal its characteristic absorption maxima, which are related to its conjugated systems.

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups present. nih.govjournaltocs.ac.ukacs.org By analyzing the IR spectrum of this compound, characteristic peaks corresponding to carbonyl groups (from the lactone ring), C-H stretches, and other functional groups can be identified. IR spectroscopy can also be used to study interactions, such as hydrogen bonding, which can cause shifts in characteristic peak frequencies.

Fluorescence spectroscopy measures the emission of light by a molecule after it has absorbed light. This technique is applicable to molecules that are fluorescent or can be labeled with fluorescent probes. While direct fluorescence of this compound may depend on its specific structure, fluorescence techniques can be used in interaction studies, for example, by monitoring changes in the fluorescence of a target molecule upon binding with this compound. acs.org

Spectroscopic data, including UV and IR spectra, are routinely used in the identification and structural elucidation of compounds isolated from natural sources, including curcumanolides. nih.govjournaltocs.ac.ukresearchgate.net Comparing experimental spectra with reported data or theoretical calculations aids in confirming the identity and purity of the isolated compound. nih.govacs.org

Biophysical Techniques for Ligand-Target Binding Characterization (e.g., Molecular Docking)

Biophysical techniques are employed to study the interactions between a small molecule ligand, such as this compound, and a biological target, such as a protein. Molecular docking is a computational technique that falls under this category and is widely used to predict the binding affinity and the preferred orientation of a ligand within the binding site of a target molecule. mdpi.comsemanticscholar.orgnih.govbibliomed.orgresearchgate.net

Molecular docking algorithms explore various possible binding poses of the ligand and score them based on their predicted binding energy. bibliomed.org Lower (more negative) binding energies generally indicate a more stable and favorable interaction. This technique provides insights into the potential mechanism of action of a compound by identifying the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). mdpi.combibliomed.org

In the context of this compound research, molecular docking can be used to investigate its potential interactions with various enzymes or receptors that are relevant to its observed biological activities. For example, if this compound is being studied for potential anti-inflammatory properties, molecular docking could be used to predict its binding to enzymes involved in inflammatory pathways.

Research has utilized molecular docking to study the interactions of compounds from Curcuma species with various protein targets. For instance, molecular docking has been applied to investigate the binding of Curcuma zedoaria compounds, including curcumanolides, to target proteins relevant to specific biological activities. semanticscholar.orgnih.govresearchgate.net Studies have also used molecular docking to validate the binding between core compounds of Curcuma aeruginosa and identified hub target genes in the context of androgenetic alopecia. nih.gov

Molecular docking results are often presented as binding scores (e.g., in kcal/mol) and visualizations of the predicted complex, showing the ligand's position within the binding site and the interactions formed. mdpi.combibliomed.orgresearchgate.net These computational predictions can guide further experimental studies to confirm the interactions and their biological significance.

Data from molecular docking studies on Curcuma compounds, while not always specifically focused on this compound in the provided snippets, illustrate the type of data generated, including docking scores. mdpi.comresearchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 14191393 |

Data Tables

While specific quantitative data for this compound from HPLC, GC, or LC-MS analyses were not consistently available across the search results in a format suitable for direct interactive table generation, the principles of these techniques involve quantifying compounds based on peak areas or heights.

Here is an example of how data from GC-MS analysis of volatile components in Curcuma heyneana essential oil, including curcumanolide, could be presented in a table:

| Compound Name | Percentage (%) |

| Curcumanolide | 19.6 |

| Dehydrocurdione | 17.2 |

| Isocurcumenol | 16.5 |

| Curcumenol | 13.7 |

| Curcumenone (B9321) | 6.4 |

| Germacrone | 5.0 |

| Labda-8(17),12-diene-15,16-dial | 4.8 |

Note: This table is illustrative, based on data from a study on Curcuma heyneana essential oil where "curcumanolide" was listed. um.edu.myresearchgate.net Specific data for this compound as a distinct compound would be required for a table focused solely on it.

Molecular docking studies yield binding scores, which can be presented in tables to compare the predicted affinities of different compounds for a target.

Curcumanolide a As a Chemical Biology Probe and Potential Lead Compound

Utility of Curcumanolide A in Elucidating Biological Processes

Chemical probes are small molecules designed to interact with specific biological targets, typically proteins, to modulate their function and thereby help researchers understand the biological processes in which these targets are involved. wikipedia.orgmdpi.comunc.edu A high-quality chemical probe should exhibit high affinity and selectivity for its intended target. wikipedia.orgunc.edu By altering the phenotype of a cell or organism, a chemical probe can provide insights into the function of the protein it interacts with. wikipedia.org

Research into this compound has indicated potential biological activities, which suggests its utility as a tool to probe underlying biological mechanisms. For instance, this compound has been reported to have a relaxant effect on uterine smooth muscle tissue. mdpi.com This specific activity points towards potential interactions with molecular targets involved in smooth muscle contraction and relaxation pathways. Investigating the precise protein or proteins that this compound interacts with to elicit this effect could help elucidate the molecular mechanisms regulating uterine smooth muscle function.

While the search results highlight the biological activities of related curcumanolides like Curcumanolide C and D, including anti-inflammatory, antimicrobial, and anticancer properties ontosight.aiontosight.ai, detailed research findings specifically on how this compound is used as a chemical biology probe to elucidate biological processes are limited in the provided context. However, the reported biological effects of this compound provide a starting point for its application as a probe to dissect the relevant biological pathways. Future studies could involve using this compound in cellular or in vivo systems to observe phenotypic changes and then employing biochemical or proteomic techniques to identify its direct binding partners, thereby shedding light on the biological processes modulated by this compound.

Strategies for "Hit-to-Lead" Optimization in Medicinal Chemistry

The "hit-to-lead" (H2L) phase is a critical step in the drug discovery process that follows the initial identification of "hit" compounds, often through high-throughput screening (HTS). upmbiomedicals.comefmc.info Hits are molecules that show initial activity against a target of interest. upmbiomedicals.com The goal of the H2L phase is to refine these hits through medicinal chemistry efforts to generate more potent and selective "lead" compounds that are suitable for further optimization towards drug candidates. upmbiomedicals.comefmc.info

Strategies for hit-to-lead optimization typically involve refining and improving the chemical structures of the initial hits. upmbiomedicals.com This process requires robust biological testing and medicinal chemistry expertise to enhance the desired biological activity and improve other properties relevant to drug development, such as pharmacokinetics. upmbiomedicals.comresearchgate.net

Key steps in the hit-to-lead process can include:

Grouping of hits: Compounds are often grouped based on structural similarity. upmbiomedicals.com

Ranking based on activity: Hits are ranked by potency, target affinity, and ligand efficiency. upmbiomedicals.com

Preliminary Structure-Activity Relationship (SAR) studies: Initial SAR studies are conducted to identify the crucial molecular features responsible for the observed activity. upmbiomedicals.com Medicinal chemists use their understanding of how chemical structure relates to biological activity to guide structural modifications. researchgate.net

Chemical modification: Analogs of the hit compounds are synthesized to explore the chemical space around the initial hit and improve properties like potency, selectivity, and metabolic stability.

While the provided search results discuss the general principles of hit-to-lead optimization upmbiomedicals.comefmc.inforesearchgate.net, specific strategies applied to this compound are not detailed. However, given that this compound exhibits biological activity, it could potentially serve as a starting point (a "hit") for a drug discovery program. The optimization process for this compound would involve synthesizing structural analogs and evaluating their biological activity and other relevant properties to identify compounds with improved characteristics, transforming the initial hit into a potential lead compound.

Considerations for Analog Design to Improve Specificity and Potency

Analog design is a crucial aspect of medicinal chemistry during the hit-to-lead and lead optimization phases. The primary goal is to synthesize new compounds (analogs) based on the structure of the hit or lead compound with improved properties, particularly enhanced specificity and potency for the desired biological target. sfasu.edu

Improving specificity involves designing analogs that interact more favorably with the intended target compared to off-targets, thereby reducing potential side effects. This often requires a detailed understanding of the binding site of the target protein and how the compound interacts with specific amino acid residues. Rational design based on structural information (if available, e.g., from co-crystallized structures) can guide modifications to enhance favorable interactions with the target and disrupt unfavorable interactions with off-targets.

Improving potency refers to increasing the strength of the biological effect, often measured by a lower concentration required to achieve a certain response (e.g., IC50 or EC50). This can be achieved by optimizing the binding affinity of the analog for its target. Strategies include:

Exploring different substituents: Varying functional groups at different positions on the core structure can impact binding interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions). sk.ru

Introducing or removing chiral centers: Stereochemistry can play a significant role in target binding specificity and potency.

For this compound, considerations for analog design to improve specificity and potency would depend heavily on the specific biological target being pursued. If the target responsible for its uterine smooth muscle relaxant effect were identified, analog design would focus on creating compounds that bind more tightly and selectively to this target. This could involve synthesizing analogs with modifications to the spiro[4.4]nonane core, the isopropenyl group, or the isopropylidene group, and evaluating the impact of these changes on activity and selectivity.

Detailed research findings on specific analog designs of this compound and their improved specificity and potency are not extensively covered in the provided search results. However, the general principles of analog design in medicinal chemistry, which involve systematic structural modifications guided by biological evaluation and SAR studies, would be applicable to this compound to optimize its potential as a lead compound.

Future Research Perspectives and Methodological Challenges

Exploration of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of sesquiterpenoids like Curcumanolide A in Curcuma species involves complex enzymatic pathways. While some aspects of curcuminoid biosynthesis have been explored, the specific genes and enzymes responsible for the formation of the unique spirocyclic lactone structure of this compound are not fully elucidated. nih.gov Future research should focus on the identification and characterization of the complete set of biosynthetic genes involved in the this compound pathway. This could involve genomic and transcriptomic studies of Curcuma species, particularly focusing on rhizome tissues where these compounds are produced. Techniques such as genome mining and comparative genomics can help identify candidate genes encoding enzymes like terpene synthases, cytochrome P450 enzymes, and other tailoring enzymes that catalyze the cyclization, oxidation, and lactonization steps required for this compound formation. gfz-potsdam.demdpi.comharvard.edubeilstein-journals.orgnih.gov Understanding these biosynthetic pathways at a molecular level is crucial for potential future metabolic engineering efforts to enhance this compound production or to produce analogs.

Development of Novel Asymmetric Synthetic Methodologies

The complex stereochemistry of natural products like this compound presents significant challenges for chemical synthesis. This compound possesses multiple stereocenters, and achieving enantioselective synthesis is critical for producing biologically active forms of the molecule. capes.gov.bracs.orgunibo.it While some progress has been made in the enantioselective synthesis of related spirocyclic compounds and formal synthesis of (-)-Curcumanolide A using enzymatic transesterification, the development of more efficient, versatile, and asymmetric synthetic methodologies remains a key area for future research. capes.gov.br Novel catalytic asymmetric reactions, particularly those capable of constructing spirocyclic systems and controlling the stereochemistry of the lactone ring and exocyclic double bonds, are needed. acs.orgresearchgate.net Research into new chiral catalysts and reagents, as well as innovative synthetic strategies, will be essential to enable scalable and stereocontrolled access to this compound and its structural variants for further biological evaluation.

Advanced Mechanistic Studies on Specific Molecular Targets

Although curcumanolides are being investigated for potential biological activities, the precise molecular targets and mechanisms of action of this compound are often not fully understood. ontosight.aidntb.gov.ua Future research should employ advanced biochemical and cell biology techniques to identify the specific proteins or pathways with which this compound interacts. This could involve techniques such as activity-based protein profiling, target deconvolution strategies, and the use of reporter cell lines. researchgate.net Detailed mechanistic studies, including kinetic analysis of enzyme inhibition or activation, characterization of binding interactions, and elucidation of downstream signaling events, are necessary to establish a clear link between the molecular activity of this compound and its observed biological effects. Understanding the molecular mechanisms will provide a rational basis for assessing its therapeutic potential and designing improved analogs.

Integrated Omics Approaches for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, integrated omics approaches can be employed. researchgate.netnih.govmdpi.comnih.govomicscouts.com Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of cellular responses to this compound exposure. nih.govmdpi.comnih.gov For instance, transcriptomic analysis can reveal changes in gene expression patterns, while proteomic studies can identify alterations in protein abundance and post-translational modifications. nih.govnih.gov Metabolomics can provide insights into metabolic pathway perturbations. nih.govnih.gov Integrating these diverse datasets through bioinformatics and systems biology approaches can help identify key biological pathways affected by this compound, potential off-targets, and biomarkers of response. mdpi.comomicscouts.com This integrated approach can provide a more complete picture of the compound's biological activity than single-omics studies alone.

Overcoming Methodological Limitations in Natural Product Research

Research on natural products like this compound faces several inherent methodological limitations. These include challenges in isolation and purification, particularly for compounds present in low concentrations or from complex biological matrices. nih.govrroij.comnih.gov The potential for structural instability of some natural products also poses a challenge. nih.gov Furthermore, obtaining sufficient quantities of pure compound for extensive biological testing and structural characterization can be difficult. rroij.comnih.gov Future efforts should focus on developing more efficient and scalable isolation techniques, potentially utilizing hyphenated chromatographic methods and automated purification systems. nih.govrroij.com Strategies to improve the stability of isolated compounds may also be necessary. nih.gov Addressing the supply issue could involve optimizing cultivation of the source plant, exploring alternative microbial production systems, or developing efficient total or semi-synthetic routes. rroij.com The development and application of advanced analytical techniques with higher sensitivity and resolution are also crucial for the characterization and quantification of this compound in complex biological samples.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for isolating and characterizing Curcumanolide A from natural sources?

- Methodological Answer : Isolation typically employs column chromatography (silica gel or reverse-phase) followed by HPLC purification. Structural elucidation requires spectroscopic techniques: NMR (¹H, ¹³C, 2D-COSY, HSQC) for stereochemical determination and mass spectrometry (HR-ESI-MS) for molecular weight confirmation .

- Data Consideration : Purity thresholds (>95%) should be verified via HPLC-UV at multiple wavelengths (e.g., 254 nm, 280 nm). Reference standard comparisons are critical for validation .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

- Methodological Answer :

- Anti-inflammatory assays : NF-κB inhibition via luciferase reporter gene assays in RAW264.7 macrophages.

- Antioxidant activity : DPPH/ABTS radical scavenging with IC₅₀ calculations using nonlinear regression models .

- Data Interpretation : Normalize results to positive controls (e.g., ascorbic acid for antioxidants) and report mean ± SEM from triplicate experiments .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported mechanisms of action across studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to aggregate data, assess bias via Cochrane Risk of Tool, and perform meta-analysis if homogeneity exists .

- Experimental Replication : Standardize cell lines (e.g., ATCC-certified HepG2 for hepatotoxicity studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies optimize in vivo pharmacokinetic profiling of this compound?

- Methodological Answer :

- Dosing : Apply allometric scaling from rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS quantification in plasma.

- Ethical Design : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification via power analysis .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing therapeutics?

- Methodological Answer :

- Experimental Framework : Use Chou-Talalay combination index (CI) models in dose-matrix assays (e.g., 5×5 grid) to classify synergism (CI <1) or antagonism (CI >1) .

- Statistical Validation : Employ CompuSyn software for CI calculations and confirm reproducibility across ≥3 independent assays .

Methodological Rigor & Reporting

Q. What statistical models are appropriate for dose-response studies of this compound?

- Answer : Nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) with IC₅₀/EC₅₀ confidence intervals (95% CI). Report R² values and residual plots to assess goodness-of-fit .

Q. How to ensure reproducibility in transcriptomic analyses of this compound-treated cells?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.